

physical and chemical properties of (1H-Pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1H-Pyrazol-3-yl)methanol

Cat. No.: B1335596

[Get Quote](#)

An In-depth Technical Guide to (1H-Pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrazol-3-yl)methanol is a heterocyclic alcohol containing a pyrazole moiety. The pyrazole ring is a significant pharmacophore in modern drug discovery, featured in a range of approved therapeutic agents. This document provides a comprehensive overview of the known physical and chemical properties of **(1H-Pyrazol-3-yl)methanol**, detailed experimental protocols for its synthesis and purification, and an exploration of the biological relevance of the pyrazole scaffold, exemplified by the mechanism of action of the selective COX-2 inhibitor, Celecoxib.

Physicochemical Properties

The physical and chemical properties of **(1H-Pyrazol-3-yl)methanol** are summarized below. Data has been compiled from various chemical databases and literature sources.

Property	Value	Reference
Molecular Formula	C ₄ H ₆ N ₂ O	[1]
Molecular Weight	98.10 g/mol	[1]
CAS Number	23585-49-1	[1]
IUPAC Name	(1H-Pyrazol-3-yl)methanol	[1]
Appearance	Buttery solid / Solid-Liquid Mixture	
Boiling Point	326.8 °C at 760 mmHg	
Flash Point	151.5 °C	
Melting Point	Not definitively reported; some sources indicate "N/A"	
Calculated LogP	-0.6	[1]
Topological Polar Surface Area	48.9 Å ²	[1]

Spectroscopic Data

While specific, detailed spectra for **(1H-Pyrazol-3-yl)methanol** are not readily available in public repositories, the expected spectroscopic features can be inferred from the known characteristics of its constituent functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

- ¹H NMR:
 - Pyrazole Ring Protons: Two distinct signals in the aromatic region (typically δ 6.0-8.0 ppm), likely appearing as doublets or multiplets depending on the solvent and concentration.
 - Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region (typically δ 4.5-5.0 ppm).

- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
- NH Proton: A broad singlet, also variable in chemical shift.
- ^{13}C NMR:

- Pyrazole Ring Carbons: Three signals in the aromatic/heteroaromatic region (typically δ 100-150 ppm).
- Methylene Carbon (-CH₂): A signal in the aliphatic region (typically δ 55-65 ppm).

2.2. Infrared (IR) Spectroscopy (Expected)

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm^{-1} , characteristic of the hydroxyl group and indicative of hydrogen bonding.[2]
- N-H Stretch: A moderate absorption band around 3100-3500 cm^{-1} .
- C-H Stretch (sp^2): Absorptions above 3000 cm^{-1} corresponding to the C-H bonds of the pyrazole ring.[2]
- C-H Stretch (sp^3): Absorptions below 3000 cm^{-1} for the methylene C-H bonds.[2]
- C=N and C=C Stretch: Absorptions in the 1400-1600 cm^{-1} region, characteristic of the pyrazole ring.[3]
- C-O Stretch: A strong absorption in the 1000-1260 cm^{-1} region for the primary alcohol.

2.3. Mass Spectrometry (MS)

- A reported LC-MS analysis showed a fragment ion at $\text{m/z} = 81.1$, corresponding to the parent molecule with the loss of a water molecule ($[\text{M}+\text{H} - \text{H}_2\text{O}]^+$).

Experimental Protocols

3.1. Synthesis of **(1H-Pyrazol-3-yl)methanol**

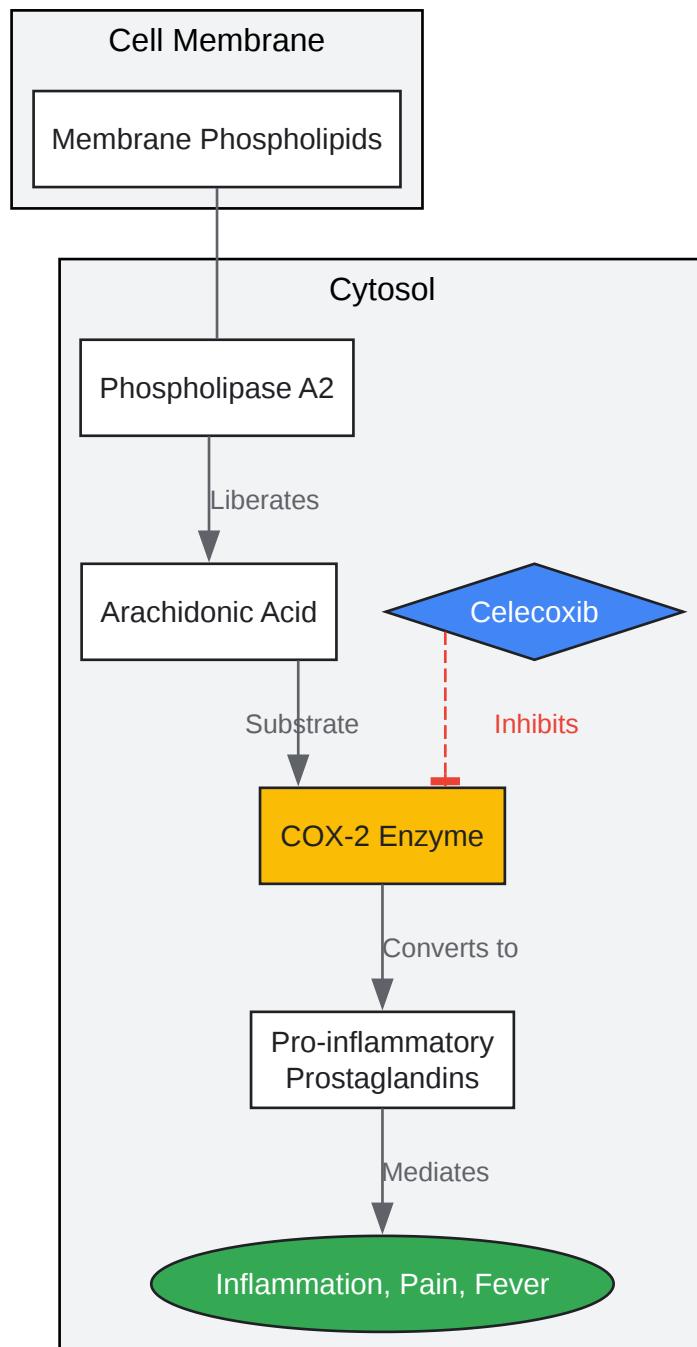
The following protocol describes the synthesis of **(1H-Pyrazol-3-yl)methanol** via the reduction of 1H-pyrazole-3-carboxylic acid.

Materials:

- 1H-pyrazole-3-carboxylic acid
- Aluminum (III) hydride (or a suitable precursor for its in situ generation)
- Tetrahydrofuran (THF), anhydrous
- 10% Sodium hydroxide (NaOH) solution
- Water
- Celite
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- Under a nitrogen atmosphere, a solution of aluminum (III) hydride in anhydrous THF is cooled to 0 °C in an ice bath with stirring.
- 1H-pyrazole-3-carboxylic acid is added portion-wise to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
- The mixture is then heated to reflux and maintained overnight.
- After the reaction is complete (monitored by TLC), the mixture is cooled back to 0 °C.
- The reaction is quenched by the sequential and careful dropwise addition of water, followed by 10% NaOH solution, and then again with water.


- The resulting slurry is stirred at 0 °C for 30 minutes.
- The solid is removed by filtration through a pad of Celite, and the filter cake is washed with THF.
- The filtrate is concentrated under reduced pressure to remove the solvent.
- The resulting crude residue is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (e.g., 1:2 v/v) to afford the final product.

3.2. Experimental Workflow Diagram

Synthesis and Purification of (1H-Pyrazol-3-yl)methanol

Mechanism of Action of Celecoxib (A Pyrazole Derivative)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of (1H-Pyrazol-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335596#physical-and-chemical-properties-of-1h-pyrazol-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com